(3-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid

Description

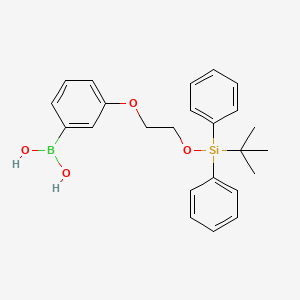

(3-(2-((Tert-Butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the 1-position and a 2-((tert-butyldiphenylsilyl)oxy)ethoxy (-O-CH₂-CH₂-O-Si(Ph)₂(t-Bu)) group at the 3-position. The tert-butyldiphenylsilyl (TBDPS) group is a bulky organosilicon moiety commonly employed as a protective group in organic synthesis due to its stability under basic conditions and selective deprotection properties .

Properties

IUPAC Name |

[3-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29BO4Si/c1-24(2,3)30(22-13-6-4-7-14-22,23-15-8-5-9-16-23)29-18-17-28-21-12-10-11-20(19-21)25(26)27/h4-16,19,26-27H,17-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDWAYTWLXDAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29BO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid typically involves the protection of hydroxyl groups using the TBDPS group. The TBDPS group is introduced by reacting the hydroxyl group with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The protected intermediate is then subjected to further reactions to introduce the boronic acid functionality.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The TBDPS group can be selectively removed under acidic conditions or in the presence of fluoride ions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF).

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Deprotected phenol derivatives.

Scientific Research Applications

Chemistry:

Cross-Coupling Reactions: The boronic acid group is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Protecting Group Chemistry: The TBDPS group is used to protect hydroxyl groups during multi-step synthetic procedures.

Biology:

Enzyme Inhibition: Boronic acids can act as enzyme inhibitors, particularly for proteases and other enzymes with active site serine residues.

Medicine:

Drug Development: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzymes or requiring specific functional group protection.

Industry:

Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, where precise functional group placement is required.

Mechanism of Action

The mechanism of action of (3-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid is primarily related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The TBDPS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique structural attributes are compared to other phenylboronic acid derivatives below:

Table 1: Structural Comparison of Selected Boronic Acids

Key Observations:

- Steric Effects : The TBDPS group in the target compound introduces significant steric hindrance compared to smaller substituents like -OCF₃ or -OCH₂CF₃. This may reduce reactivity in sterically demanding reactions but enhance stability .

- Electronic Effects : Electron-withdrawing groups (e.g., -OCF₃) increase boronic acid acidity (lower pKa), whereas the TBDPS group’s electron-donating nature may raise pKa, affecting cross-coupling efficiency .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations:

- The TBDPS group increases hydrophobicity, likely reducing aqueous solubility compared to compounds with polar substituents (e.g., -Boc or -OCF₃) .

- Stability under basic conditions makes the target compound suitable for multi-step syntheses requiring orthogonal protection strategies .

Reactivity in Cross-Coupling Reactions

The TBDPS group’s steric bulk may influence Suzuki-Miyaura coupling efficiency. In contrast, less hindered analogs (e.g., trifluoromethoxy derivatives) exhibit higher reactivity in analogous reactions due to reduced steric effects .

Biological Activity

(3-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid, with the CAS number 227306-39-0, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, leading to applications in drug discovery and development. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C24H29BO4Si

- Molecular Weight : 420.38 g/mol

- Structure : The compound features a boronic acid group, which is crucial for its biological interactions.

Boronic acids like this compound exhibit various mechanisms of action, including:

- Inhibition of Proteasomes : Boronic acids can inhibit proteasomal activity, leading to the accumulation of regulatory proteins that may induce apoptosis in cancer cells.

- Antibacterial and Antiviral Activities : Some studies suggest that boronic acids can interfere with bacterial cell wall synthesis and viral replication processes.

- Targeting Glycoproteins : The boronic acid moiety can form reversible covalent bonds with diols in glycoproteins, which is useful in developing sensors and drug delivery systems.

Anticancer Activity

Research indicates that boronic acids have significant anticancer properties. For instance, bortezomib, a well-known boronic acid derivative, is used in treating multiple myeloma by inhibiting the proteasome. Studies have shown that this compound may exhibit similar properties through its structural modifications that enhance selectivity towards cancer cell lines .

Antibacterial and Antiviral Activities

Boronic acids have been explored for their antibacterial and antiviral effects. The unique ability of these compounds to disrupt cellular processes makes them candidates for further investigation against resistant strains of bacteria and viruses .

Case Studies

- Anticancer Efficacy : In a study examining various boronic acids' effects on cancer cell lines, this compound was shown to inhibit cell proliferation significantly in vitro . The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

- Antimicrobial Properties : A recent investigation into redox-active benzaldehydes, including derivatives like this compound, demonstrated their efficacy against pathogenic fungi by targeting cellular antioxidation systems . This study suggests a novel application for this compound in antifungal therapies.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 227306-39-0 |

| Molecular Formula | C24H29BO4Si |

| Molecular Weight | 420.38 g/mol |

| Anticancer Activity | Significant inhibition in vitro |

| Antibacterial Activity | Potential against resistant strains |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.